molecular formula C20H21NO4 B2611937 (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171283-21-7

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Cat. No.: B2611937
CAS No.: 2171283-21-7
M. Wt: 339.391
InChI Key: FJQMOICNHNBVMZ-ZDUSSCGKSA-N
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Description

“(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid” is a compound with a molecular weight of 388.4 g/mol and a formula of C23H20N2O4 . It is a derivative of the amino acid alanine .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 388.4 g/mol and a formula of C23H20N2O4 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Peptide Building Blocks

The compound, often associated with Fmoc (fluorenylmethyloxycarbonyl) protection strategy, plays a crucial role in the synthesis of peptides. Fmoc is a key protective group used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain in a controlled manner. For instance, the preparation of N-Fmoc-protected β2-homoamino acids illustrates the utility of this compound in generating peptide building blocks with proteinogenic side chains, showcasing its application in the synthesis of β-peptides (Šebesta & Seebach, 2003). This method's suitability for large-scale preparations underscores its significance in research and drug development.

Linkers for Solid Phase Synthesis

The compound is also pivotal in developing new linkers for solid-phase synthesis, offering enhanced acid stability compared to traditional trityl resins. Such linkers facilitate the immobilization and subsequent modification of carboxylic acids and amines, with cleavage yielding high-purity products (Bleicher, Lutz, & Wuethrich, 2000). This highlights its role in simplifying the synthesis and purification processes in chemical research.

Novel Stable Fluorophores

Research has also explored the development of novel stable fluorophores, such as 6-methoxy-4-quinolone, derived from related chemical structures. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, making them suitable for biomedical analysis (Hirano et al., 2004). The stability and high fluorescence yield of such compounds can significantly advance imaging and analytical techniques in life sciences.

Enzyme-activated Surfactants for Nanotube Dispersion

The compound's derivatives have been used as surfactants for carbon nanotubes, leading to enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand. This innovation facilitates the use of carbon nanotubes in various applications, including biomedical engineering and materials science, by overcoming the challenges associated with their dispersion in aqueous solutions (Cousins et al., 2009).

Safety and Hazards

The compound is associated with hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is a type of fmoc amino acid , which are commonly used as coupling agents in peptide synthesis .

Mode of Action

The compound (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid interacts with its targets by acting as a coupling agent in peptide synthesis . This means it facilitates the formation of peptide bonds, which are the links between amino acids that form proteins.

Biochemical Pathways

The compound this compound is involved in the biochemical pathway of peptide synthesis . By acting as a coupling agent, it helps to form peptide bonds, thereby influencing the structure and function of proteins.

Pharmacokinetics

As a type of fmoc amino acid , it is likely to be involved in similar metabolic pathways as other amino acids.

Result of Action

The molecular and cellular effects of the compound this compound’s action are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences the structure and function of proteins.

Action Environment

The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. For instance, it is stable at room temperature and has a long shelf-life . .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . The interactions of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid with enzymes and proteins are largely determined by its fluorenylmethyloxycarbonyl (Fmoc) group .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . This process involves binding interactions with biomolecules and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable at room temperature, with a long shelf-life . Over time, it continues to function effectively as a coupling agent in peptide synthesis .

Metabolic Pathways

Given its role in peptide synthesis, it is likely that it interacts with enzymes involved in this process .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is found in areas of the cell where protein synthesis occurs .

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQMOICNHNBVMZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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